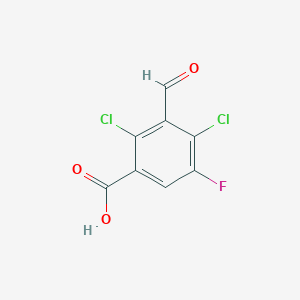

2,4-Dichloro-5-fluoro-3-formylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dichloro-5-fluoro-3-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2FO3/c9-6-3(8(13)14)1-5(11)7(10)4(6)2-12/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMMVQUBTLQQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Cl)C=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595182 | |

| Record name | 2,4-Dichloro-5-fluoro-3-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214774-58-0 | |

| Record name | 2,4-Dichloro-5-fluoro-3-formylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4-Dichloro-5-fluoro-3-formylbenzoic acid chemical properties

An In-Depth Technical Guide to 2,4-Dichloro-5-fluoro-3-formylbenzoic Acid: Properties, Synthesis, and Reactivity Analysis

Abstract

This compound is a polysubstituted aromatic compound with significant potential as a versatile intermediate in advanced organic synthesis. Its molecular architecture, featuring a carboxylic acid, an aldehyde, and three halogen substituents, presents a unique combination of reactive sites and electronic properties. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic strategies, and a detailed analysis of its reactivity profile. By examining the interplay of its functional groups, we aim to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound as a building block for complex molecular targets, particularly in the fields of pharmaceuticals and materials science.

Molecular Profile and Physicochemical Properties

The defining characteristic of this compound is the dense packing of electron-withdrawing groups on the benzene ring. The two chlorine atoms, the fluorine atom, the formyl group, and the carboxylic acid group all pull electron density from the aromatic system. This electronic configuration profoundly influences the molecule's reactivity, acidity, and spectroscopic characteristics.

The IUPAC name for this compound is this compound.[1] Its molecular formula is C8H3Cl2FO3, corresponding to a molecular weight of 237.01 g/mol .[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 214774-58-0 | [2] |

| Molecular Formula | C8H3Cl2FO3 | [1] |

| Molecular Weight | 237.01 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=C(C(=C(C(=C1F)Cl)C=O)Cl)C(=O)O | N/A |

| Melting Point | 144-146 °C (for the related 2,4-dichloro-5-fluorobenzoic acid) | [3] |

Note: Experimental data for the target compound is limited. The melting point provided is for the parent compound, 2,4-dichloro-5-fluorobenzoic acid, and is included for contextual reference.

Proposed Synthesis and Methodologies

The synthesis of highly substituted benzoic acids often requires a multi-step approach. While a specific, validated protocol for this compound is not extensively documented in peer-reviewed literature, a logical synthetic pathway can be constructed from established organic chemistry principles, starting with the related compound, 2,4-dichloro-5-fluorobenzoic acid. This precursor is known to be an intermediate in the synthesis of antibacterial agents.[4][5]

The key transformation is the introduction of a formyl group at the C3 position. A plausible method for this is electrophilic aromatic substitution, specifically a formylation reaction.

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid (Precursor)

This protocol is adapted from a patented process and demonstrates a reliable method for generating the necessary precursor.[4][5]

-

Acylation: To a mixture of 33 g (0.2 mol) of 2,4-dichlorofluorobenzene and 66.8 g (0.5 mol) of aluminum chloride, add 23.6 g (0.3 mol) of acetyl chloride at a temperature between 20°C and 40°C.[4]

-

Heating: Stir the resulting mixture at 120°C for 2 hours to drive the Friedel-Crafts acylation to completion.[4]

-

Quenching: Carefully pour the hot mixture onto 250 g of ice. The intermediate product, 2,4-dichloro-5-fluoro-acetophenone, will separate as an oil.

-

Extraction: Extract the oil into methylene chloride. Evaporate the solvent.

-

Oxidation: Add 450 ml of a sodium hypochlorite solution (containing 150 g of active chlorine/L) to the residue.[4]

-

Reflux: Stir the mixture for 1 hour without heating, then boil under reflux for 2 hours to facilitate the haloform reaction, converting the acetyl group to a carboxylate.[4]

-

Workup: After separating the chloroform byproduct, add 300 ml of water and 10 ml of 40% sodium hydrogen sulfite solution.[4]

-

Precipitation: Acidify the solution with concentrated hydrochloric acid to a pH of 1. The product, 2,4-dichloro-5-fluorobenzoic acid, will precipitate as a colorless powder.[4]

-

Isolation: Collect the solid by vacuum filtration and dry. The expected yield is approximately 80%.[4]

Reactivity Profile and Mechanistic Considerations

The reactivity of this compound is dictated by its three primary functional groups: the carboxylic acid, the aldehyde, and the activated aromatic ring. The strong electron-withdrawing nature of the substituents makes the formyl group a highly reactive electrophile and activates the aromatic ring towards nucleophilic substitution.

Caption: Key reactive sites on the this compound molecule.

Carboxylic Acid Reactivity

The carboxylic acid moiety can undergo standard transformations such as esterification and amide bond formation. These reactions are fundamental in drug discovery for modifying solubility and creating bio-isosteric replacements.

Aldehyde (Formyl Group) Reactivity

The formyl group is a key handle for synthetic elaboration. Its electrophilicity is enhanced by the adjacent electron-withdrawing groups on the ring.[6] This makes it highly susceptible to nucleophilic attack.

-

Reductive Amination: A powerful tool for introducing amine diversity, crucial for building libraries of potential drug candidates.

-

Wittig Reaction: Allows for the formation of carbon-carbon double bonds, enabling the extension of the molecular framework.

-

Oxidation: The aldehyde can be easily oxidized to a second carboxylic acid group, creating a dicarboxylic acid derivative.

Aromatic Ring Reactivity

The high degree of halogenation and the presence of other deactivating groups make the aromatic ring electron-deficient. This property renders it susceptible to Nucleophilic Aromatic Substitution (SNAr), a reaction class not typically observed in electron-rich benzene systems. The fluorine atom, being a good leaving group in SNAr reactions, is a likely site for substitution by strong nucleophiles like amines or alkoxides.

Predictive Spectroscopic Characterization

-

¹H NMR: A single proton is attached to the aromatic ring at the C6 position. Due to the proximity of the fluorine and chlorine atoms, this proton is expected to appear as a doublet of doublets (dd) in the downfield region (δ 7.5-8.5 ppm).

-

¹³C NMR: Distinct signals would be expected for the carboxylic acid carbonyl (δ 165-175 ppm) and the aldehyde carbonyl (δ 190-200 ppm). The aromatic carbons would show complex splitting patterns due to C-F coupling.

-

IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), two distinct C=O stretches for the acid and aldehyde (~1700-1750 cm⁻¹), and C-Cl/C-F stretches in the fingerprint region (1000-1300 cm⁻¹).

Safety and Handling

Based on data for structurally similar compounds like 2,4-dichloro-5-fluorobenzoic acid, this compound should be handled with care.[7]

-

Hazard Classification: It is expected to be an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[8] All handling should be performed in a well-ventilated area or a chemical fume hood.[9]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8] For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air.[8][9]

-

Storage: Store in a cool, dry place in a tightly sealed container.[8]

Applications in Research and Development

The true value of this compound lies in its role as a highly functionalized building block.

-

Pharmaceutical Synthesis: The substitution pattern is reminiscent of intermediates used in the synthesis of modern fluoroquinolone antibiotics.[10][11] The various functional groups allow for sequential, regioselective modifications to build complex active pharmaceutical ingredients (APIs).

-

Fine Chemicals and Materials Science: Its rigid, well-defined structure makes it a candidate for creating novel polymers, dyes, or agrochemicals where precise substituent placement is critical for function. Derivatives of related dichlorobenzoic acids have been investigated for applications such as potential antidiabetic agents.[12]

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Fluoro-3-formylbenzoic acid.

- PubChem. (2025). 2,4-Dichloro-5-fluorobenzoic acid. National Center for Biotechnology Information.

- Fisher Scientific. (2023). SAFETY DATA SHEET - 2-Fluoro-5-formylbenzoic acid.

- MilliporeSigma. (2024). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Chloro-5-nitrobenzoic acid.

- ChemicalBook. (n.d.). 2,4-DICHLORO-5-FLUORO-3-FORMYL-BENZOIC ACID.

- Google Patents. (n.d.). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.

- Zhang, et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research.

- ChemicalBook. (n.d.). 2,4-Dichloro-5-fluorobenzoic acid Product Description.

- Google Patents. (n.d.). EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.

- Supporting Information. (n.d.). Green Chemistry.

- Santa Cruz Biotechnology. (n.d.). 2,4-Dichloro-5-fluoro-3-formyl-benzoic acid.

- Chen, Z., Zheng, L., & Su, W. (2012). A novel and facile method for synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid. Journal of Chemical Research.

- BenchChem. (2025). A Comparative Guide to 2-Fluoro-5-formylbenzoic Acid and 2-Chloro-5-formylbenzoic Acid.

- PubChem. (2025). 2-fluoro-5-formylbenzoic acid. National Center for Biotechnology Information.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2,4-Dichloro-5-fluoro-3-nitrobenzoic Acid in Modern Synthesis.

- Molbase. (n.d.). 2,4-DICHLORO-5-FLUORO-3-NITROBENZOIC ACID | CAS 106809-14-7.

- Med Chem. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed.

Sources

- 1. scbt.com [scbt.com]

- 2. 2,4-DICHLORO-5-FLUORO-3-FORMYL-BENZOIC ACID | 214774-58-0 [amp.chemicalbook.com]

- 3. 86522-89-6 CAS MSDS (2,4-Dichloro-5-fluorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 5. EP0176026B1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,4-Dichloro-5-fluorobenzoic acid | C7H3Cl2FO2 | CID 688138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Synthetic Access of 2,4-Dichloro-5-fluoro-3-formylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dichloro-5-fluoro-3-formylbenzoic acid is a polysubstituted aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of electron-withdrawing groups and reactive handles—a carboxylic acid and an aldehyde—makes it a valuable synthetic intermediate for the construction of complex heterocyclic scaffolds, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed examination of its synthesis, and its role as a key building block in pharmaceutical research.

Introduction

The strategic incorporation of halogen atoms, particularly fluorine, into pharmacologically active molecules is a cornerstone of modern drug design. This approach can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile. This compound, with its distinct substitution pattern, presents a trifunctional platform for molecular elaboration. The presence of two chlorine atoms, a fluorine atom, a formyl group, and a carboxylic acid moiety on a benzene ring offers a rich chemical landscape for synthetic chemists. This guide will delve into the technical details of this compound, providing insights for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, reactivity, and suitability for various reaction conditions.

| Property | Value | Source |

| CAS Number | 214774-58-0 | [1][2] |

| Molecular Formula | C₈H₃Cl₂FO₃ | [2] |

| Molecular Weight | 237.01 g/mol | [2] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Purity (typical) | ≥95% | Supplier information |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A key patented method involves the hydrolysis of a dichloromethyl precursor.[3]

Synthetic Pathway Overview

The synthesis originates from 5-fluoro-1,3-xylene and proceeds through several intermediates. The final step to obtain this compound involves the hydrolysis of 2,4-dichloro-5-fluoro-3-dichloromethylbenzoic acid.[3]

Sources

2,4-Dichloro-5-fluoro-3-formylbenzoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-5-fluoro-3-formylbenzoic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthesis pathway for this compound, a key intermediate in the development of advanced pharmaceuticals, notably quinolone-based antibacterial agents. The elucidated pathway begins with the readily available starting material 5-fluoro-1,3-xylene and proceeds through a multi-step sequence involving aromatic chlorination, free-radical side-chain chlorination, and selective hydrolysis. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also in-depth explanations of the underlying chemical principles and strategic considerations for each synthetic transformation.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic compound whose structural complexity makes it a valuable building block in medicinal chemistry. The presence of a carboxylic acid, an aldehyde, and a specific halogenation pattern on the phenyl ring allows for diverse subsequent modifications in the synthesis of complex target molecules.

The synthetic strategy detailed herein is based on a logical sequence of functional group transformations on a simple, commercially available precursor. The core challenge lies in the precise installation and subsequent manipulation of functional groups on the aromatic ring. The chosen pathway, adapted from established patent literature, demonstrates an efficient solution by building complexity in a controlled, step-wise manner.[1]

Retrosynthetic Analysis

A logical approach to understanding the synthesis begins with a retrosynthetic analysis of the target molecule. The primary disconnections point toward a precursor with two distinct chlorinated methyl groups, which can be selectively hydrolyzed to the desired aldehyde and carboxylic acid functionalities.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthesis Pathway and Experimental Protocols

The forward synthesis involves three primary stages, each designed to predictably modify the substrate with high yield and purity.

Stage 1: Electrophilic Aromatic Chlorination of 5-Fluoro-1,3-xylene

The synthesis commences with the dichlorination of 5-fluoro-1,3-xylene. This reaction is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the existing substituents. The fluorine atom is an ortho-, para-director, while the two methyl groups are also ortho-, para-directors. Their combined influence directs the incoming chlorine electrophiles to the C2 and C4 positions, yielding the desired 2,4-dichloro-5-fluoro-1,3-dimethylbenzene.

Causality and Control: The use of a catalyst, such as iodine or an iron salt, is crucial for generating the potent electrophile (Cl+) from molecular chlorine under ionic conditions. The reaction is carefully controlled to favor dichlorination without proceeding to further substitution.[1]

Protocol 1: Synthesis of 2,4-Dichloro-5-fluoro-1,3-dimethylbenzene (VII)

-

In a suitable reaction vessel equipped for gas dispersion and off-gas scrubbing, charge 5-fluoro-1,3-xylene (VIII).

-

Add a catalytic amount of a Lewis acid catalyst (e.g., iodine).

-

While maintaining the reaction temperature, bubble chlorine gas through the mixture under ionic conditions.

-

Monitor the reaction progress by gas chromatography (GC) until the desired level of conversion is achieved.

-

Upon completion, the reaction mixture is worked up to remove the catalyst and any unreacted starting material, yielding intermediate (VII).

Stage 2: Free-Radical Side-Chain Chlorination

This stage transforms the two methyl groups of intermediate (VII) into dichloromethyl (-CHCl₂) and trichloromethyl (-CCl₃) groups, respectively. This is achieved through a free-radical mechanism, which is fundamentally different from the ionic mechanism of the preceding step.

Causality and Control: The reaction is initiated by ultraviolet (UV) light, which homolytically cleaves molecular chlorine into highly reactive chlorine radicals.[2] These radicals preferentially abstract hydrogen atoms from the benzylic positions (the methyl groups) rather than attacking the electron-rich aromatic ring. The exhaustive chlorination of one methyl group to -CCl₃ and the partial chlorination of the other to -CHCl₂ sets the stage for the final hydrolysis step. This differentiation is critical for forming the two different carbonyl functionalities (acid and aldehyde).

Protocol 2: Synthesis of 2,4-dichloro-5-fluoro-3-dichloromethyl-1-trichloromethylbenzene (VI)

-

Set up a reaction apparatus in a fume hood, ensuring a UV lamp can irradiate the flask and that the gas outlet is connected to an acid scrubber.[2]

-

Dissolve 2,4-dichloro-5-fluoro-1,3-dimethylbenzene (VII) in a suitable inert solvent (e.g., carbon tetrachloride, though safer alternatives are recommended).[2]

-

Heat the solution to reflux while stirring.

-

Turn on the UV lamp and begin bubbling chlorine gas through the solution at a steady rate.[2]

-

Monitor the reaction by GC until the desired product (VI) is the major component.

-

Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude intermediate (VI).

Stage 3: Selective Hydrolysis to Final Product

The final and most critical step is the hydrolysis of the chlorinated side chains. The trichloromethyl group is hydrolyzed to a carboxylic acid, and the dichloromethyl group is hydrolyzed to an aldehyde.

Causality and Control: This transformation is effectively carried out in concentrated sulfuric acid. The strong acid facilitates the nucleophilic substitution of chlorides with water (present in the acid or added during workup), proceeding through carbocationic intermediates. The reaction conditions are controlled to ensure complete hydrolysis. The final product is conveniently isolated by quenching the reaction mixture in ice water, causing the organic acid to precipitate.[1]

Protocol 3: Synthesis of 2,4-dichloro-5-fluoro-3-formyl-benzoic acid (IV)

-

To a reaction vessel, carefully add concentrated sulfuric acid.

-

Slowly add the crude intermediate (VI) to the sulfuric acid with cooling and stirring, ensuring the temperature is controlled.

-

Once the addition is complete, stir the mixture until the evolution of hydrogen chloride gas ceases.[1]

-

Monitor the reaction to completion.

-

Prepare a separate vessel with a large volume of ice.

-

Carefully discharge the reaction mixture onto the ice with vigorous stirring.[1]

-

The solid precipitate is the target product, 2,4-dichloro-5-fluoro-3-formyl-benzoic acid (IV).

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.[1]

Quantitative Data and Workflow

The efficiency of this synthetic pathway is demonstrated by the high yields and purity reported in the source literature.

| Stage | Starting Material | Key Reagents | Product | Purity |

| 1 & 2 | 5-Fluoro-1,3-xylene | Cl₂, Catalyst (I₂ or FeCl₃), UV Light | 2,4-dichloro-5-fluoro-3-dichloromethyl-1-trichloromethylbenzene | N/A |

| 3 | Intermediate from Stages 1&2 | Concentrated H₂SO₄, Ice Water | 2,4-dichloro-5-fluoro-3-formyl-benzoic acid | 97.8%[1] |

Note: Yields for intermediate steps are often high but the overall process yield is primarily determined by the efficiency of the final hydrolysis and purification. A reported experiment yielded 1540 g of the final product from 2390 g of the starting material for the hydrolysis step.[1]

Overall Experimental Workflow

The following diagram illustrates the logical flow of operations from starting materials to the purified final product.

Caption: Laboratory workflow for the synthesis process.

Scientific Integrity and Trustworthiness

The validity of this synthetic pathway is established through its documentation in peer-reviewed patent literature, which forms the basis of industrial-scale chemical production.[1] Each protocol described is a self-validating system:

-

Reaction Monitoring: The progress of each step can be rigorously monitored using standard analytical techniques like Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).

-

Purification: The final product is isolated via precipitation, a highly effective method for obtaining solid materials in high purity. Subsequent washing removes water-soluble impurities (like residual acid), and drying removes volatile contaminants.[1]

-

Characterization: The identity and purity of the final compound, this compound, would be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), with its melting point serving as a reliable indicator of purity.

Conclusion

The synthetic route detailed in this guide represents an efficient and logical approach to constructing this compound. By leveraging fundamental principles of organic chemistry—controlling ionic versus radical pathways and executing a selective hydrolysis—it is possible to build this complex and valuable molecule from a simple starting material. The robustness of the methods, coupled with the high purity of the final product, makes this pathway highly suitable for applications in pharmaceutical research and development.

References

[2] Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,4-dichloro-5-fluoro-(trichloromethyl)benzene. (2025). Benchchem. [1] 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof. Google Patents.

Sources

Spectroscopic Characterization of 2,4-Dichloro-5-fluoro-3-formylbenzoic Acid: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,4-dichloro-5-fluoro-3-formylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this molecule through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein are grounded in established scientific principles to ensure technical accuracy and practical applicability.

Introduction

This compound (molecular formula: C₈H₃Cl₂FO₃, molecular weight: 237.01 g/mol ) is a substituted aromatic carboxylic acid.[1] Its multifaceted structure, featuring a carboxylic acid, an aldehyde, and halogen substituents on the benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and the characterization of its downstream products. This guide will detail the predicted and expected spectroscopic features of this compound and provide standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is foundational to interpreting its spectra. The arrangement of the substituents on the aromatic ring dictates the electronic environment of each atom, which in turn governs the signals observed in NMR, IR, and MS.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show three distinct signals in the aromatic and downfield regions.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~10.5 | Singlet | 1H | Aldehyde (-CHO) |

| ~8.0 | Singlet | 1H | Aromatic (Ar-H) |

Interpretation:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically between 10-13 ppm. Its chemical shift can be concentration and solvent-dependent due to hydrogen bonding.[2][3]

-

Aldehyde Proton (-CHO): The aldehyde proton is also significantly deshielded and is expected to appear as a sharp singlet around 10.5 ppm.

-

Aromatic Proton (Ar-H): The single proton on the aromatic ring is flanked by two chlorine atoms and a fluorine atom, leading to a downfield shift. Due to the substitution pattern, minimal coupling is expected, resulting in a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. Due to the lack of symmetry, eight distinct carbon signals are anticipated.

| Predicted Chemical Shift (ppm) | Assignment |

| ~188 | Aldehyde Carbonyl (C=O) |

| ~165 | Carboxylic Acid Carbonyl (C=O) |

| ~160 (doublet, large J-coupling) | C-F |

| ~140 | C-Cl |

| ~138 | C-COOH |

| ~135 | C-CHO |

| ~125 | C-H |

| ~120 | C-Cl |

Interpretation:

-

Carbonyl Carbons: The aldehyde and carboxylic acid carbonyl carbons will be the most downfield signals.[2][3]

-

Aromatic Carbons: The carbon attached to the fluorine atom will appear as a doublet with a large coupling constant (J-coupling). The other substituted aromatic carbons will have chemical shifts influenced by the electron-withdrawing effects of the halogens and carbonyl groups. The carbon bearing the single proton will likely be the most upfield of the aromatic signals.

Experimental Protocol: NMR Spectroscopy

Figure 2: Workflow for NMR data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.[4][5] Transfer the solution to a 5 mm NMR tube, ensuring a sample height of at least 4 cm.[6]

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs should be sufficient.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. For the ¹H spectrum, integrate the peaks to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1760 | C=O stretch | Aldehyde |

| ~1710 | C=O stretch | Carboxylic Acid (dimer) |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1300 | C-O stretch | Carboxylic Acid |

| ~1200 | C-F stretch | Aryl-Fluoride |

| < 800 | C-Cl stretch | Aryl-Chloride |

Interpretation:

-

Carboxylic Acid: The most prominent feature will be a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹.[2][3][7][8] The C=O stretch of a hydrogen-bonded dimer is expected around 1710 cm⁻¹.[2][3][7]

-

Aldehyde: The aldehyde C=O stretch will appear at a higher frequency than the carboxylic acid carbonyl, typically around 1760 cm⁻¹.

-

Aromatic Ring: C=C stretching vibrations within the aromatic ring will be observed in the 1600-1475 cm⁻¹ region.

-

Halogen Bonds: The C-F and C-Cl stretching vibrations will be present in the fingerprint region, with the C-F stretch around 1200 cm⁻¹ and C-Cl stretches at lower wavenumbers.

Experimental Protocol: FTIR Spectroscopy (ATR)

Figure 3: Workflow for FTIR-ATR data acquisition.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Collection: Collect a background spectrum with the clean, empty ATR accessory.

-

Sample Analysis: Place a small amount of the solid this compound onto the ATR crystal and apply pressure to ensure good contact.[9][10]

-

Spectrum Acquisition: Collect the IR spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.

| Predicted m/z | Assignment | Notes |

| 235.9 / 237.9 / 239.9 | [M-H]⁻ | Isotopic pattern due to two chlorine atoms (ratio approx. 9:6:1) |

| 208.9 / 210.9 | [M-H-CO]⁻ | Loss of carbon monoxide from the aldehyde |

| 190.9 / 192.9 | [M-H-COOH]⁻ | Loss of the carboxyl group |

| 172.9 | [M-H-CO-Cl]⁻ | Subsequent loss of a chlorine atom |

Interpretation:

-

Molecular Ion: In negative ion mode ESI-MS, the deprotonated molecule, [M-H]⁻, is expected. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak and its fragments. The most abundant peak will be at m/z corresponding to the molecule with two ³⁵Cl isotopes, followed by a peak at M+2 for one ³⁵Cl and one ³⁷Cl, and a smaller peak at M+4 for two ³⁷Cl isotopes, in an approximate 9:6:1 ratio.

-

Fragmentation: The molecule can undergo fragmentation, with common losses including the carboxyl group (-COOH) and carbon monoxide (-CO) from the aldehyde.[11] Subsequent loss of chlorine atoms is also a plausible fragmentation pathway.

Experimental Protocol: ESI-MS

Figure 4: Workflow for ESI-MS data acquisition.

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL range) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer. Set the ESI source to operate in negative ion mode.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer.[1] Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Analyze the resulting spectrum to identify the deprotonated molecular ion and its characteristic isotopic pattern. Examine the spectrum for fragment ions to further confirm the structure.

Conclusion

The spectroscopic characterization of this compound is achievable through a combination of NMR, IR, and MS techniques. The predicted spectra, based on the known structure and data from analogous compounds, provide a clear roadmap for the identification and structural verification of this important chemical intermediate. The protocols outlined in this guide represent standard, validated methods for obtaining high-quality spectroscopic data. By following these procedures and understanding the principles of spectral interpretation, researchers can confidently characterize this and other related molecules in their work.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3–12.

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-23.

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. depts.washington.edu [depts.washington.edu]

- 5. scribd.com [scribd.com]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the NMR and Mass Spectrometry of 2,4-Dichloro-5-fluoro-3-formylbenzoic acid

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of 2,4-dichloro-5-fluoro-3-formylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the structural elucidation of this highly substituted aromatic compound. Our approach is grounded in established spectroscopic principles and draws upon comparative data from analogous structures to present a robust predictive analysis.

Introduction: The Significance of this compound

This compound is a complex synthetic building block with significant potential in medicinal chemistry and materials science. Its multifaceted structure, featuring a carboxylic acid, an aldehyde, and three halogen substituents on a benzene ring, offers a rich scaffold for the synthesis of novel compounds. The strategic placement of electron-withdrawing groups and reactive functionalities makes it a valuable intermediate in the development of targeted therapeutics and functional materials. A thorough understanding of its spectroscopic properties is paramount for its effective utilization and for the unambiguous characterization of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. The following sections provide a detailed protocol for sample preparation and a predictive analysis of the ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol: NMR Sample Preparation

The quality of NMR spectra is directly contingent on meticulous sample preparation.[1][2] A well-prepared sample ensures a homogeneous solution, free from particulate matter and paramagnetic impurities that can degrade spectral resolution.[2]

Methodology:

-

Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR spectroscopy. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.[3]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity, which is suitable for dissolving polar aromatic carboxylic acids. Deuterated chloroform (CDCl₃) or acetone-d₆ are also viable alternatives.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.[4]

-

Filtration: To remove any suspended particles that can distort the magnetic field homogeneity and lead to broadened spectral lines, filter the solution through a Pasteur pipette containing a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[2]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for organic solvents can be added. However, the residual proton signal of the deuterated solvent can often be used for calibration.[3]

-

Labeling and Insertion: Cap the NMR tube securely, label it clearly, and carefully place it in the NMR spectrometer's spinner turbine.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic, aldehyde, and carboxylic acid protons. The chemical shifts are heavily influenced by the electronic effects of the substituents.

Molecular Structure and Proton Environments

Caption: Predicted proton environments for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -COOH | 12.0 - 13.5 | Broad Singlet | - | The acidic proton of the carboxylic acid is highly deshielded and its signal is often broad due to hydrogen bonding and exchange with trace amounts of water.[5] |

| -CHO | 10.0 - 10.5 | Singlet | - | The aldehyde proton is significantly deshielded due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the aromatic ring.[6] |

| Ar-H | 8.0 - 8.5 | Doublet | ~2-3 Hz (⁴JHF) | This sole aromatic proton is deshielded by the adjacent electron-withdrawing chloro and carboxyl groups. It is expected to show a small coupling to the fluorine atom. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and resonance effects.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -COOH | 165 - 170 | The carbonyl carbon of the carboxylic acid is deshielded, appearing in a characteristic downfield region.[5] |

| -CHO | 185 - 190 | The aldehyde carbonyl carbon is also strongly deshielded, typically appearing further downfield than the carboxylic acid carbonyl.[7] |

| C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) | The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet with a large one-bond C-F coupling constant. |

| C-Cl | 130 - 140 | Carbons bonded to chlorine are deshielded. |

| C-COOH | 130 - 135 | The ipso-carbon attached to the carboxylic acid group. |

| C-CHO | 135 - 140 | The ipso-carbon attached to the formyl group. |

| C-H | 125 - 130 | The aromatic carbon bonded to the sole proton. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for the analysis of polar molecules like carboxylic acids, as it typically produces intact molecular ions with minimal fragmentation.[8][9]

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile, at a concentration in the low µg/mL range.[10]

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in negative ion mode, which is generally preferred for carboxylic acids to observe the deprotonated molecule [M-H]⁻.[10]

-

Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to show a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Molecular Weight: 237.01 g/mol (for C₈H₃³⁵Cl₂FO₃)

Isotopic Pattern of the Molecular Ion: The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 9:6:1.

-

[M]⁻: m/z 236 (containing two ³⁵Cl isotopes)

-

[M+2]⁻: m/z 238 (containing one ³⁵Cl and one ³⁷Cl isotope)

-

[M+4]⁻: m/z 240 (containing two ³⁷Cl isotopes)

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in ESI-MS.

Table 3: Predicted Key Fragment Ions in Mass Spectrometry

| Fragment Ion | Predicted m/z | Fragmentation Pathway |

| [M-H]⁻ | 236/238/240 | Deprotonated molecular ion |

| [M-H-H₂O]⁻ | 218/220/222 | Loss of water from the carboxylic acid group. |

| [M-H-CO]⁻ | 208/210/212 | Loss of carbon monoxide from the formyl group. |

| [M-H-CHO]⁻ | 207/209/211 | Loss of the formyl radical. |

| [M-H-COOH]⁻ | 191/193/195 | Loss of the carboxyl radical.[11][12] |

| [M-H-Cl]⁻ | 201/203 | Loss of a chlorine radical. |

Conclusion: A Predictive Yet Powerful Analytical Framework

This technical guide provides a detailed predictive analysis of the NMR and mass spectrometric characteristics of this compound. While based on theoretical principles and comparative data, the presented information offers a robust framework for the initial identification and structural verification of this important chemical entity. The detailed experimental protocols serve as a practical guide for researchers to obtain high-quality spectroscopic data. For definitive structural confirmation, it is always recommended to correlate the predicted data with experimentally acquired spectra. The insights provided herein are intended to empower researchers in their endeavors to synthesize and characterize novel molecules with potential applications in drug discovery and beyond.

References

- Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons.

- Field, L. D., Li, H., & Magill, A. M. (2007).

- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.

- Hoye, T. R., Jeffrey, C. S., & Tennakoon, M. A. (2007). A Practical Guide to Solving NMR Problems. Organic & Biomolecular Chemistry, 5(11), 1681-1692.

-

JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from JoVE website.[5]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation website.[1]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from University of Leicester website.[2]

-

GCMS Section 6.12. (n.d.). Whitman College. Retrieved from Whitman People website.[12]

-

Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts website.[13]

-

YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from YouTube.[11]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from ALWSCI website.[4]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from Chemical Instrumentation Facility - Iowa State University website.[3]

-

University of Cambridge. (n.d.). NMR Sample Prepara-on. Retrieved from University of Cambridge website.[14]

-

BenchChem. (n.d.). 2-Fluoro-5-formylbenzoic acid | 550363-85-4. Retrieved from BenchChem website.[10]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from Doc Brown's Chemistry website.[7]

-

ResearchGate. (2025). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from ResearchGate website.[15]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from Doc Brown's Chemistry website.[16]

- PubChem. (n.d.). 2-Fluoro-5-formylbenzoic acid.

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from a relevant source.[6]

- ChemicalBook. (n.d.). 2,4-DICHLORO-5-FLUORO-3-FORMYL-BENZOIC ACID.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. 2,4-DICHLORO-5-FLUORO-3-NITROBENZOIC ACID | CAS 106809-14-7 [matrix-fine-chemicals.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. iris.unibs.it [iris.unibs.it]

- 7. 2,4-DICHLORO-5-FLUORO-3-FORMYL-BENZOIC ACID | 214774-58-0 [amp.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 290835-84-6 CAS MSDS (2,4-DICHLORO-5-FLUORO-3-HYDROXYBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. hmdb.ca [hmdb.ca]

- 13. researchgate.net [researchgate.net]

- 14. hmdb.ca [hmdb.ca]

- 15. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 16. 2-Fluoro-5-formylbenzoic acid | 550363-85-4 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-5-fluoro-3-formylbenzoic Acid: Starting Materials and Strategic Execution

Introduction: The Significance of 2,4-Dichloro-5-fluoro-3-formylbenzoic Acid in Modern Drug Discovery

This compound is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of a variety of pharmacologically active molecules. Its polysubstituted benzene ring, featuring two chlorine atoms, a fluorine atom, a carboxylic acid group, and a formyl group, offers multiple points for chemical modification, making it an invaluable intermediate in the development of novel therapeutics. The strategic placement of these functional groups allows for the construction of complex molecular architectures with precise control over their physicochemical and biological properties. This guide provides an in-depth exploration of the primary synthetic routes to this key intermediate, with a focus on the selection of starting materials, detailed experimental protocols, and a comparative analysis of the available strategies to inform researchers and drug development professionals in their synthetic endeavors.

Strategic Approaches to the Synthesis of this compound: A Comparative Overview

The synthesis of this compound can be approached from several different starting materials, each with its own set of advantages and challenges. The two most prominent and industrially relevant routes begin with either 5-fluoro-1,3-xylene or 2,4-dichlorofluorobenzene. Additionally, more direct formylation methods, such as the Vilsmeier-Haack reaction and ortho-lithiation of a pre-existing benzoic acid derivative, represent potential alternative strategies.

| Synthetic Route | Starting Material | Key Transformations | Potential Advantages | Potential Challenges |

| Route 1 | 5-Fluoro-1,3-xylene | Ring Chlorination, Side-Chain Chlorination, Hydrolysis | Readily available starting material, established multi-step synthesis. | Multiple steps may lead to lower overall yield, use of harsh reagents. |

| Route 2 | 2,4-Dichlorofluorobenzene | Friedel-Crafts Acylation, Oxidation, Formylation | Convergent synthesis, potential for higher yields in early steps. | Formylation of the highly substituted benzoic acid can be challenging. |

| Alternative Route A | 2,4-Dichloro-5-fluorobenzoic acid | Vilsmeier-Haack Formylation | Potentially a more direct route to the final product. | The electron-deficient nature of the ring may hinder the reaction. |

| Alternative Route B | 2,4-Dichloro-5-fluorobenzoic acid | Ortho-lithiation and Formylation | High regioselectivity. | Requires cryogenic temperatures and highly reactive organometallic reagents. |

Route 1: Synthesis from 5-Fluoro-1,3-xylene

This route represents a classical and well-documented approach to the synthesis of this compound. It involves a sequence of chlorination and hydrolysis reactions to build the desired functionality on the starting xylene ring.

start [label="5-Fluoro-1,3-xylene"]; step1 [label="2,4-Dichloro-5-fluoro-1,3-dimethylbenzene"]; step2 [label="2,4-Dichloro-5-fluoro-3-dichloromethyl-\l1-trichloromethylbenzene"]; step3 [label="this compound"];

start -> step1 [label=" Ring Chlorination\n(Cl2, Lewis Acid)"]; step1 -> step2 [label=" Side-Chain Chlorination\n(Free-radical conditions)"]; step2 -> step3 [label=" Hydrolysis\n(Acid)"]; }

Diagram 1: Synthetic pathway starting from 5-fluoro-1,3-xylene.

Step-by-Step Experimental Protocol:

Step 1: Ring Chlorination of 5-Fluoro-1,3-xylene

The initial step involves the regioselective dichlorination of the aromatic ring of 5-fluoro-1,3-xylene. This is typically achieved through electrophilic aromatic substitution using chlorine gas in the presence of a Lewis acid catalyst.

-

Materials: 5-fluoro-1,3-xylene, chlorine gas, iron(III) chloride (or another suitable Lewis acid).

-

Procedure:

-

To a solution of 5-fluoro-1,3-xylene, add a catalytic amount of iron(III) chloride.

-

Bubble chlorine gas through the solution at a controlled rate, maintaining the reaction temperature below room temperature.

-

Monitor the reaction progress by gas chromatography (GC) until the desired level of dichlorination is achieved.

-

Upon completion, purge the reaction mixture with an inert gas to remove excess chlorine.

-

Wash the organic phase with an aqueous solution of sodium bisulfite to quench any remaining chlorine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dichloro-5-fluoro-1,3-dimethylbenzene.[1]

-

Step 2: Side-Chain Chlorination

The subsequent step involves the free-radical chlorination of the methyl groups of 2,4-dichloro-5-fluoro-1,3-dimethylbenzene to introduce the precursors for the formyl and carboxylic acid functionalities.

-

Materials: 2,4-dichloro-5-fluoro-1,3-dimethylbenzene, chlorine gas, radical initiator (e.g., AIBN or UV light).

-

Procedure:

-

Heat the 2,4-dichloro-5-fluoro-1,3-dimethylbenzene and initiate the reaction with a radical initiator.

-

Introduce chlorine gas at a controlled rate while maintaining the reaction at an elevated temperature.

-

Monitor the reaction by GC to follow the formation of the desired polychlorinated product, 2,4-dichloro-5-fluoro-3-dichloromethyl-1-trichloromethylbenzene.

-

Once the desired conversion is reached, cool the reaction mixture and remove any dissolved chlorine gas.[1]

-

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the polychlorinated intermediate to concurrently form the formyl and carboxylic acid groups.

-

Materials: 2,4-dichloro-5-fluoro-3-dichloromethyl-1-trichloromethylbenzene, concentrated sulfuric acid.

-

Procedure:

-

Carefully add the crude polychlorinated intermediate to concentrated sulfuric acid at a controlled temperature.

-

Heat the reaction mixture to promote hydrolysis. The progress of the reaction can be monitored by high-performance liquid chromatography (HPLC).

-

After completion, cautiously pour the reaction mixture onto ice to precipitate the crude product.

-

Filter the solid, wash thoroughly with water until the washings are neutral, and dry to afford this compound.[1] A reported yield for this step is approximately 310 g from a larger scale reaction.[1]

-

Route 2: Synthesis from 2,4-Dichlorofluorobenzene

This alternative route employs a Friedel-Crafts acylation followed by oxidation and subsequent formylation. This approach can be advantageous as it builds the carbon skeleton in a convergent manner.

start [label="2,4-Dichlorofluorobenzene"]; step1 [label="2,4-Dichloro-5-fluoroacetophenone"]; step2 [label="2,4-Dichloro-5-fluorobenzoic acid"]; step3 [label="this compound"];

start -> step1 [label=" Friedel-Crafts Acylation\n(Acetyl chloride, AlCl3)"]; step1 -> step2 [label=" Haloform Reaction\n(Sodium hypochlorite)"]; step2 -> step3 [label=" Formylation\n(e.g., Vilsmeier-Haack or Ortho-lithiation)"]; }

Diagram 2: Synthetic pathway starting from 2,4-dichlorofluorobenzene.

Step-by-Step Experimental Protocol:

Step 1: Friedel-Crafts Acylation of 2,4-Dichlorofluorobenzene

This step introduces an acetyl group onto the aromatic ring, which will be later oxidized to the carboxylic acid.

-

Materials: 2,4-dichlorofluorobenzene, acetyl chloride, aluminum chloride.

-

Procedure:

-

To a cooled suspension of aluminum chloride, slowly add 2,4-dichlorofluorobenzene.

-

Add acetyl chloride dropwise while maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to drive the reaction to completion. A typical procedure involves stirring at 120°C for 2 hours.[2]

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2,4-dichloro-5-fluoroacetophenone.[2]

-

Step 2: Oxidation to 2,4-Dichloro-5-fluorobenzoic Acid

The acetyl group is oxidized to a carboxylic acid via the haloform reaction.

-

Materials: 2,4-dichloro-5-fluoroacetophenone, sodium hypochlorite solution.

-

Procedure:

-

Add the crude 2,4-dichloro-5-fluoroacetophenone to a sodium hypochlorite solution.

-

Heat the mixture under reflux until the reaction is complete, as monitored by TLC or HPLC.

-

Cool the reaction mixture and acidify with a strong acid (e.g., hydrochloric acid) to precipitate the benzoic acid derivative.

-

Filter the solid, wash with cold water, and dry to obtain 2,4-dichloro-5-fluorobenzoic acid. A reported yield for this two-step process is around 80%.[2]

-

Step 3: Formylation of 2,4-Dichloro-5-fluorobenzoic Acid

The introduction of the formyl group at the 3-position is the final and most challenging step in this route. Two potential methods are the Vilsmeier-Haack reaction and ortho-lithiation.

-

Method A: Vilsmeier-Haack Formylation (Proposed) The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings.[3][4] However, its application to the electron-deficient 2,4-dichloro-5-fluorobenzoic acid may require forcing conditions.

-

Reagents: 2,4-dichloro-5-fluorobenzoic acid, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

-

Proposed Protocol:

-

In a flask equipped with a reflux condenser and a drying tube, cool DMF and slowly add POCl₃ to form the Vilsmeier reagent.

-

Add 2,4-dichloro-5-fluorobenzoic acid to the Vilsmeier reagent.

-

Heat the reaction mixture, potentially to a high temperature, and monitor the reaction progress by HPLC.

-

After completion, cool the reaction and carefully hydrolyze the intermediate by pouring it into a mixture of ice and water.

-

Basify the solution to neutralize the acid and then re-acidify to precipitate the product.

-

Filter, wash, and dry the solid to obtain this compound.

-

-

-

Method B: Ortho-lithiation and Formylation (Proposed) Directed ortho-lithiation offers a highly regioselective method for functionalization. The carboxylic acid group can direct the lithiation to the adjacent position.

-

Reagents: 2,4-dichloro-5-fluorobenzoic acid, a strong lithium base (e.g., n-butyllithium or lithium diisopropylamide), a formylating agent (e.g., DMF).

-

Proposed Protocol:

-

Dissolve 2,4-dichloro-5-fluorobenzoic acid in a dry aprotic solvent (e.g., THF) under an inert atmosphere.

-

Cool the solution to a very low temperature (e.g., -78°C).

-

Slowly add a solution of the lithium base.

-

After a period of stirring at low temperature to ensure complete lithiation, add the formylating agent (DMF).

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with an aqueous acid solution.

-

Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.

-

-

Conclusion and Future Perspectives

The synthesis of this compound is a key step in the development of numerous important pharmaceutical compounds. The choice of the optimal synthetic route will depend on a variety of factors, including the scale of the synthesis, the availability and cost of starting materials, and the technical capabilities of the laboratory. The multi-step synthesis from 5-fluoro-1,3-xylene is a well-established industrial process, while the route from 2,4-dichlorofluorobenzene offers a more convergent approach. Further research into the direct formylation of 2,4-dichloro-5-fluorobenzoic acid via methods such as the Vilsmeier-Haack reaction or ortho-lithiation could lead to more efficient and streamlined syntheses. The development of robust and scalable protocols for these transformations will be of significant interest to the pharmaceutical and chemical industries.

References

- Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid. EP0176026B1.

- 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof. CA2287176C.

-

Vilsmeier-Haack reaction - Name-Reaction.com. [Link]

- A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride - Eureka | P

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

Sources

- 1. CA2287176C - 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof - Google Patents [patents.google.com]

- 2. EP0176026A1 - Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid - Google Patents [patents.google.com]

- 3. name-reaction.com [name-reaction.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

An In-depth Technical Guide on the Reactivity of the Formyl Group in Polychlorinated Benzoic Acids

Abstract

Polychlorinated benzoic acids possessing a formyl group represent a unique class of aromatic compounds with significant relevance in the synthesis of pharmaceuticals, advanced materials, and fine chemicals. The reactivity of the formyl group in these molecules is intricately governed by the number and position of chlorine substituents on the benzene ring. This guide provides a comprehensive exploration of the electronic and steric effects that dictate the chemical behavior of the formyl moiety, offering researchers, scientists, and drug development professionals a detailed understanding of the principles and practical methodologies for its transformation. Key reactions, including oxidation, reduction, and nucleophilic additions, are discussed in depth, supported by established protocols and mechanistic insights.

Introduction: The Interplay of Functionalities

The formyl group (—CHO), a carbonyl bonded to a hydrogen atom, is a cornerstone of organic synthesis due to its versatile reactivity.[1] When attached to a polychlorinated benzoic acid scaffold, its chemical behavior is significantly modulated by the strong electronic and steric influences of both the carboxylic acid group and the multiple chlorine atoms. The presence of these functionalities creates a complex electronic environment that can either enhance or diminish the inherent reactivity of the aldehyde. Understanding this interplay is paramount for designing successful synthetic strategies.

A key feature of the formyl group is its electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles.[2][3] The reactivity of this carbon is heavily influenced by the electronic nature of the aromatic ring to which it is attached. Chlorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I), which can significantly impact the electron density at the formyl group.[4][5]

Electronic and Steric Landscape of Polychlorinated Formylbenzoic Acids

The reactivity of the formyl group in polychlorinated benzoic acids is a direct consequence of the cumulative electronic and steric effects exerted by the chlorine substituents and the carboxylic acid group.

Electronic Effects: An Inductive Tug-of-War

Chlorine atoms are strongly electron-withdrawing through the inductive effect, pulling electron density away from the aromatic ring.[4][5] This effect is additive, meaning that the more chlorine atoms present, the more electron-deficient the benzene ring becomes. This electron withdrawal has a profound impact on the formyl group:

-

Increased Electrophilicity: The inductive withdrawal of electron density by multiple chlorine atoms makes the carbonyl carbon of the formyl group even more electron-deficient and, therefore, more susceptible to nucleophilic attack.[3][6]

-

Stabilization of Intermediates: In nucleophilic addition reactions, the electron-withdrawing nature of the chlorine atoms can help to stabilize the negatively charged intermediate formed after the nucleophile attacks the carbonyl carbon.[6]

The carboxylic acid group, also an electron-withdrawing group, further contributes to the overall electron-deficient nature of the aromatic ring, reinforcing the effects of the chlorine atoms.

Steric Hindrance: A Physical Barrier

The presence of multiple chlorine atoms, particularly in positions ortho to the formyl group, can create significant steric hindrance.[7][8][9] This physical obstruction can impede the approach of bulky nucleophiles or reagents to the carbonyl carbon, thereby slowing down or even preventing certain reactions. The degree of steric hindrance is dependent on the number and location of the chlorine substituents. For instance, a 2,6-dichloro-substituted formylbenzoic acid will experience much greater steric hindrance around the formyl group than a 3,5-dichloro-substituted isomer.

Key Transformations of the Formyl Group

The unique electronic and steric environment of polychlorinated formylbenzoic acids dictates the course of various chemical transformations. This section details the core reactions involving the formyl group, providing both mechanistic understanding and practical protocols.

Oxidation to Carboxylic Acid

The oxidation of the formyl group to a carboxylic acid is a fundamental transformation. In the context of polychlorinated benzoic acids, this reaction leads to the formation of polychlorinated phthalic acids or their isomers.

Causality of Experimental Choices: The choice of oxidizing agent is critical. Strong oxidants are generally required due to the electron-deficient nature of the aromatic ring, which can deactivate the formyl group towards oxidation. However, harsh conditions can lead to undesired side reactions, such as decarboxylation or degradation of the aromatic ring.

Experimental Protocol: Oxidation using Potassium Permanganate

-

Dissolution: Dissolve the polychlorinated formylbenzoic acid in a suitable solvent, such as a mixture of acetone and water.

-

Reagent Addition: Slowly add a solution of potassium permanganate (KMnO₄) to the reaction mixture at room temperature. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a reducing agent, such as sodium bisulfite, to destroy the excess permanganate. Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid product.

-

Purification: Collect the product by filtration, wash with cold water, and purify by recrystallization.

Reduction to a Hydroxymethyl Group

The reduction of the formyl group to a primary alcohol (hydroxymethyl group) is a common and highly useful transformation.

Causality of Experimental Choices: The choice of reducing agent is critical for achieving chemoselectivity. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the formyl group and the carboxylic acid.[10] Therefore, milder reagents that selectively reduce aldehydes in the presence of carboxylic acids are required. Sodium borohydride (NaBH₄) is often the reagent of choice for this purpose as it is generally unreactive towards carboxylic acids under standard conditions.[10]

Experimental Protocol: Selective Reduction using Sodium Borohydride

-

Dissolution: Dissolve the polychlorinated formylbenzoic acid in a protic solvent such as methanol or ethanol.

-

Reagent Addition: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise. The reaction is typically exothermic.

-

Stirring: Allow the reaction to stir at room temperature until completion, as monitored by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) to neutralize the excess borohydride and the resulting borate esters.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Nucleophilic Addition Reactions

The electron-deficient nature of the formyl carbon in polychlorinated benzoic acids makes it a prime target for a variety of nucleophilic addition reactions. These reactions are fundamental for carbon-carbon and carbon-heteroatom bond formation.

Causality of Experimental Choices: The success of nucleophilic addition reactions is often a balance between the enhanced electrophilicity of the carbonyl carbon and the potential for steric hindrance. For highly substituted substrates, less bulky nucleophiles or more forcing reaction conditions may be necessary.

3.3.1 Grignard and Organolithium Reactions

The addition of organometallic reagents like Grignard reagents (RMgX) or organolithiums (RLi) to the formyl group results in the formation of secondary alcohols.

Experimental Protocol: Grignard Reaction

-

Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Reagent Preparation: Prepare the Grignard reagent in anhydrous diethyl ether or THF.

-

Substrate Addition: Dissolve the polychlorinated formylbenzoic acid in anhydrous THF and add it dropwise to the Grignard reagent at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify the product by column chromatography.

3.3.2 Wittig Reaction

The Wittig reaction provides a powerful method for converting the formyl group into an alkene. This reaction involves the use of a phosphorus ylide.

Experimental Protocol: Wittig Reaction

-

Ylide Generation: Prepare the phosphorus ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF.

-

Aldehyde Addition: Add a solution of the polychlorinated formylbenzoic acid to the ylide solution at low temperature (e.g., -78°C).

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the resulting alkene by column chromatography.

Spectroscopic Analysis of the Formyl Group

The formyl group in polychlorinated benzoic acids can be readily identified and characterized using various spectroscopic techniques.

| Spectroscopic Method | Key Signature of the Formyl Group |

| Infrared (IR) Spectroscopy | A strong C=O stretching absorption typically appears in the range of 1690-1715 cm⁻¹. The exact position can be influenced by the electronic effects of the chlorine substituents. |

| ¹H NMR Spectroscopy | The aldehyde proton (CHO) gives a characteristic singlet or a narrowly split multiplet in the downfield region of the spectrum, usually between δ 9.5 and 10.5 ppm. |

| ¹³C NMR Spectroscopy | The carbonyl carbon of the formyl group appears as a distinct signal in the downfield region, typically between δ 185 and 200 ppm. |

Conclusion

The reactivity of the formyl group in polychlorinated benzoic acids is a fascinating and synthetically important area of study. The interplay of the strong electron-withdrawing inductive effects of the chlorine atoms and the potential for steric hindrance creates a nuanced reactivity profile. By understanding these fundamental principles, researchers can strategically design and execute a wide range of chemical transformations, from simple oxidations and reductions to complex carbon-carbon bond-forming reactions. The protocols and mechanistic insights provided in this guide serve as a valuable resource for scientists and professionals working in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient and predictable manipulation of this versatile functional group.

References

- Timonen, R. S., et al. (n.d.). The influence of halogen-mediated interactions on halogen abstraction reactions by formyl radicals. RSC Publishing.

- Twilton, J., et al. (2017). Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals. PMC - NIH.

- Qu, Z.-W., et al. (2004). The reaction of formaldehyde with chlorine atom. ResearchGate.

- Chemistry LibreTexts. (2020). An Introduction to Delocalized Electrons.

- MDPI. (2023). Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions.

- Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives.

- PubMed. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives.

- PubMed Central. (n.d.). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives.

- ResearchGate. (n.d.). Depiction of PCB 4 showing steric hindrance.

- Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls.

- BenchChem. (n.d.). Selective Reduction of Formyl Group in the Presence of a Carboxylic Acid.

- Wikipedia. (n.d.). Aldehyde.

- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Formyl group.

Sources

- 1. Illustrated Glossary of Organic Chemistry - Formyl group [chem.ucla.edu]

- 2. Aldehyde - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Imperative of Fluorine Substitution in Aromatic Carboxylic Acids: A Mechanistic and Application-Focused Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Halogen Swap